Product packaging for Chlorobenzene(Cat. No.:CAS No. 50717-45-8)

Chlorobenzene

Cat. No.: B10858422
CAS No.: 50717-45-8
M. Wt: 112.55 g/mol
InChI Key: MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Description

Significance of Chlorobenzene (B131634) as a Model Halogenated Aromatic Compound

This compound serves as a fundamental model compound for the study of halogenated aromatic hydrocarbons in organic chemistry. iloencyclopaedia.org Its relatively simple structure makes it an ideal substrate for investigating the electronic effects of halogen substituents on an aromatic system. The chlorine atom exhibits a dual electronic nature: it is highly electronegative, withdrawing electron density from the benzene (B151609) ring through the sigma bonds (a negative inductive effect, -I). quora.com Simultaneously, the lone pairs of electrons on the chlorine atom can be donated into the pi-system of the ring (a positive resonance effect, +R). quora.com

This interplay of competing effects results in distinct reactivity patterns. The dominant inductive withdrawal deactivates the ring, making this compound less reactive than benzene towards electrophilic substitution reactions. quora.com However, the resonance donation directs incoming electrophiles to the ortho and para positions. This classic example of a deactivating, yet ortho-, para-directing group is a cornerstone of academic curricula on electrophilic aromatic substitution. As the simplest aryl chloride, its reactions and properties provide a baseline for understanding more complex halogenated pollutants and industrial intermediates. wikipedia.orgbritannica.com

Overview of Historical and Contemporary Industrial Relevance

The industrial importance of this compound has evolved significantly since large-scale manufacturing began in the early 20th century. britannica.com Historically, its most prominent applications were as a precursor in the production of other high-volume chemicals.

Pesticide Production : this compound was a crucial raw material for the manufacture of the insecticide DDT (dichlorodiphenyltrichloroethane) through its reaction with chloral (B1216628) (trichloroacetaldehyde). wikipedia.orgvedantu.comallen.in This application has greatly diminished following the widespread banning of DDT due to environmental concerns. vedantu.comaskiitians.com

Phenol (B47542) Synthesis : For many years, this compound was the primary precursor for manufacturing phenol. wikipedia.orgchemicalbook.com The Dow process, for instance, involved the hydrolysis of this compound with sodium hydroxide (B78521) at high temperature (350 °C) and pressure. wikipedia.org The Raschig-Hooker process also produced phenol from this compound, first via oxychlorination of benzene and then hydrolysis of the resulting this compound over a catalyst at 400-450°C. wikipedia.orglookchem.comvedantu.com These methods have been largely superseded by the cumene (B47948) process for phenol production.

While these historical uses have declined, this compound remains a relevant industrial chemical with diverse contemporary applications. nih.govchemicalbook.com

Chemical Intermediate : It is a major intermediate for producing other chemicals. wikipedia.orgchemicalbook.com Large-scale nitration of this compound yields 2-nitrothis compound and 4-nitrothis compound. wikipedia.orgchemicalbook.com These compounds are precursors for synthesizing a range of other products, including herbicides, dyestuffs, and chemicals for rubber manufacturing. wikipedia.orgchemicalbook.com It is also used to produce aniline (B41778) and diisocyanates, which are used in the manufacture of polyurethane insulation. britannica.comgreenspec.co.uk

Solvent : Due to its high boiling point and ability to dissolve materials like oils, waxes, and resins, this compound is used as a solvent in various industrial processes. wikipedia.orggreenspec.co.uk Applications include its use in paint formulations, adhesives, paint removers, polishes, and for degreasing automobile parts. nih.govgreenspec.co.ukchempanda.com

Industrial Applications of this compound

Application TypeSpecific UseStatusSource
Historical PrecursorManufacture of DDTLargely discontinued wikipedia.orgchemicalbook.com
Manufacture of Phenol (Dow & Raschig-Hooker processes)Largely superseded wikipedia.orgwikipedia.org
Contemporary IntermediateProduction of Nitrochlorobenzenes (for dyes, herbicides)Current wikipedia.orgchemicalbook.com
Production of AnilineCurrent britannica.com
Production of Diisocyanates (for polyurethane)Current greenspec.co.uk
Contemporary SolventHigh-boiling solvent for paints, resins, waxesCurrent wikipedia.orggreenspec.co.uk
Degreasing agentCurrent chempanda.com

Scope and Research Objectives of Scholarly Inquiry into this compound

Academic and industrial research into this compound is primarily focused on process optimization, environmental remediation, and understanding its fundamental chemical behavior. Scholarly inquiries often pursue the following objectives:

Improving Synthesis Efficiency : Research is conducted to maximize the yield and efficiency of this compound production from the chlorination of benzene. Studies focus on optimizing reaction conditions and modifying process flow, such as adding distillation and recycling loops, to increase product yield from typical levels of around 83% to as high as 98%. researchgate.net

Investigating Degradation Pathways : this compound is studied as a surrogate for more complex and toxic chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs). Research into its pyrolysis (thermal decomposition) under various conditions helps to elucidate the chemical mechanisms by which these pollutants break down, informing the development of effective waste-destruction technologies. researchgate.net

Developing Bioremediation Strategies : The removal of this compound from industrial waste streams is another significant area of research. Studies explore the use of biological systems, such as bio-trickling filters, to degrade gaseous this compound emissions from pharmaceutical and chemical plants. This research investigates microbial community dynamics and the influence of co-contaminants, like xylene, on degradation efficiency. mdpi.com

Elucidating Reaction Mechanisms : The reactivity of this compound continues to be a subject of academic study. For example, labeling experiments have been used to confirm that its reaction to form phenol under certain conditions proceeds through a benzyne (B1209423) intermediate, a highly reactive species that is of fundamental interest in organic chemistry. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl B10858422 Chlorobenzene CAS No. 50717-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorobenzene
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InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)Cl
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Molecular Formula

C6H5Cl
Record name CHLOROBENZENE
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Related CAS

25053-25-2
Record name Benzene, chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4020298
Record name Chlorobenzene
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Molecular Weight

112.55 g/mol
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Physical Description

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor.
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Boiling Point

270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F
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Flash Point

75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F
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URL https://www.cdc.gov/niosh/npg/npgd0121.html
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88
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Vapor Pressure

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg
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Impurities

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes.
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Color/Form

Colorless liquid, Clear volatile liquid

CAS No.

108-90-7, 68411-45-0
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Melting Point

-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F
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Synthesis and Production Methodologies of Chlorobenzene

Industrial-Scale Chlorination of Benzene (B151609)

The predominant method for industrial-scale production of chlorobenzene (B131634) involves the direct chlorination of benzene. cdc.gov This process is typically carried out by reacting liquid benzene with gaseous chlorine in the presence of a catalyst at moderate temperatures and atmospheric pressure. mdpi.com The reaction is exothermic and yields a mixture of this compound, dithis compound isomers, and higher chlorinated benzenes, with hydrogen chloride as a byproduct. mdpi.comfossee.in

The chlorination of benzene is a classic example of an electrophilic aromatic substitution reaction. chemguide.co.uk The stability of the benzene ring requires the presence of a catalyst to activate the chlorine molecule, making it a sufficiently strong electrophile to attack the aromatic ring. quora.comjove.com

The mechanism proceeds in three main steps:

Generation of the Electrophile: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), interacts with a chlorine molecule (Cl₂). quora.comalevelh2chemistry.com The Lewis acid accepts a lone pair of electrons from one of the chlorine atoms, polarizing the Cl-Cl bond and generating a highly reactive chloronium ion (Cl⁺) or a complex that acts as a source of Cl⁺. quora.comchemdictionary.orgyoutube.com

Attack of the Electrophile: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic chlorine. masterorganicchemistry.comdocbrown.info This step is the slow, rate-determining step of the reaction as it disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.commsu.edu

Deprotonation and Regeneration of Aromaticity: A weak base, such as the FeCl₄⁻ ion formed in the initial step, removes a proton (H⁺) from the carbon atom bearing the chlorine. masterorganicchemistry.comdocbrown.info This regenerates the aromatic ring, yielding this compound and reforming the catalyst, along with the formation of hydrogen chloride (HCl). chemguide.co.ukalevelh2chemistry.com

Lewis acids are essential catalysts in the chlorination of benzene as they increase the electrophilicity of chlorine. masterorganicchemistry.com While chlorine itself can react with highly activated benzene derivatives, it is not reactive enough to efficiently substitute onto the electron-neutral benzene ring without a catalyst. masterorganicchemistry.com

Commonly used Lewis acid catalysts include:

Ferric chloride (FeCl₃) cdc.govacs.org

Aluminum chloride (AlCl₃) chemguide.co.ukacs.org

Antimony trichloride (B1173362) (SbCl₃) ecoinvent.org

Tin(IV) chloride (SnCl₄) researchgate.net

Titanium(IV) chloride (TiCl₄) ecoinvent.org

Ferric chloride is a widely used catalyst in industrial applications due to its effectiveness and relatively low cost. ecoinvent.orgfossee.in It is often generated in situ by the reaction of iron with chlorine. chemguide.co.uk The catalyst's role is to facilitate the formation of the electrophile, which then allows the substitution reaction to proceed at a practical rate. quora.comquora.com The choice of catalyst can influence the ratio of the resulting chlorinated products. ecoinvent.org

CatalystChemical FormulaRole in Synthesis
Ferric ChlorideFeCl₃Activates chlorine for electrophilic attack on the benzene ring. chemguide.co.ukmasterorganicchemistry.com
Aluminum ChlorideAlCl₃A strong Lewis acid that polarizes the Cl-Cl bond to generate an electrophile. chemguide.co.ukalevelh2chemistry.com
IronFeReacts with chlorine to form ferric chloride in situ, which then acts as the catalyst. chemguide.co.uk

Optimizing the production of this compound is crucial for economic viability and environmental compliance. Key areas of focus include energy efficiency, process control, and maximizing the yield of the desired product, monothis compound, while minimizing the formation of dithis compound and other byproducts. bcrec.idresearchgate.net

The chlorination of benzene is an exothermic reaction, releasing a significant amount of heat. researchgate.net Effective heat management is essential for maintaining optimal reactor temperatures (typically between 20-40°C) to ensure high selectivity towards monothis compound. bcrec.idscribd.com Energy integration techniques, such as pinch analysis, are employed to design efficient heat exchanger networks (HENs). praiseworthyprize.orgundip.ac.id These networks utilize the heat generated by the reaction to preheat the feed streams or for other heating duties within the plant, thereby reducing external energy consumption. mdpi.comresearchgate.net

A well-designed HEN can significantly reduce heating and cooling requirements, leading to lower operating costs. mdpi.com For instance, studies have shown that heat integration can save a substantial percentage of heating and cooling energy, leading to a significant reduction in total annual costs. mdpi.comresearchgate.net Common types of heat exchangers used in this compound plants include shell and tube and plate heat exchangers. wixsite.com

Process simulation software, such as Aspen Plus, is a valuable tool for designing, analyzing, and optimizing this compound production processes. mdpi.comscribd.com Simulations allow for the modeling of the entire flowsheet, from the reactor to the separation and purification stages. fossee.infossee.in This enables the evaluation of different operating conditions, such as the benzene-to-chlorine feed ratio, reactor temperature, and pressure, to maximize the yield of this compound. researchgate.netbcrec.id

Process modifications, such as implementing a recycle stream for unreacted benzene, can be simulated to assess their impact on yield and energy consumption. bcrec.id For example, recycling the output from the chlorination reactor can increase the yield of this compound from 83% to as high as 98%. bcrec.idbcrec.id

Economic feasibility analyses are conducted to evaluate the profitability of the process. youtube.com These analyses consider capital costs for equipment, operating costs for raw materials and utilities, and revenue from the sale of this compound and byproducts. youtube.com The results of these analyses guide decisions on process design and optimization to ensure the economic viability of the plant. youtube.com

Optimization ParameterDescriptionImpact on Production
Benzene to Chlorine RatioAdjusting the molar ratio of reactants. ecoinvent.orgA higher benzene to chlorine ratio favors the formation of monothis compound over dichlorobenzenes. fossee.in
Reactor TemperatureMaintaining the reaction temperature within an optimal range (e.g., 20-40°C). bcrec.idscribd.comLower temperatures increase the selectivity for monothis compound. bcrec.id
Recycling of Unreacted BenzeneSeparating and returning unreacted benzene to the reactor feed. bcrec.idIncreases overall conversion and product yield, minimizing raw material waste. bcrec.id

Optimization of this compound Production Processes

Alternative and Emerging Synthesis Routes for this compound

While the direct chlorination of benzene remains the dominant industrial method, research into alternative and emerging synthesis routes is ongoing, driven by the desire for more sustainable and efficient processes. oncodes.com

One area of investigation is the development of bio-based routes to this compound, which could potentially reduce the reliance on fossil fuel-based feedstocks like benzene. openpr.commarketresearchfuture.com Another approach involves the catalytic hydrogenolysis of polychlorinated benzenes, which are often undesirable byproducts of the main chlorination process. google.com This method can convert these byproducts back into the more valuable this compound and benzene, which can then be recycled into the production process. google.com

Modern manufacturing facilities are also adopting closed-loop systems and more advanced catalytic chlorination processes to improve yield and minimize environmental impact. oncodes.com The integration of digital control systems and intelligent manufacturing technologies is also helping to optimize process monitoring and quality control in this compound production. This compound.ltdThis compound.ltd

Advanced Chemical Reactivity and Reaction Mechanisms of Chlorobenzene

Electrophilic Aromatic Substitution Reactions of Chlorobenzene (B131634)

Common electrophilic aromatic substitution reactions involving this compound include:

Nitration: When this compound is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid, it yields a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene, with the para isomer being the major product due to less steric hindrance.

Halogenation: In the presence of a Lewis acid catalyst such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), this compound reacts with chlorine to produce a mixture of 1,2-dithis compound (B45396) and 1,4-dithis compound. The para isomer is typically the major product.

Sulfonation: Heating this compound with concentrated sulfuric acid results in the formation of 2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid. The para isomer is the major product.

Friedel-Crafts Alkylation: this compound reacts with alkyl halides, like methyl chloride, in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to form a mixture of ortho- and para-chloro-alkylbenzenes, such as 1-chloro-2-methylbenzene and 1-chloro-4-methylbenzene. The para isomer is generally the major product.

Product Distribution in Electrophilic Aromatic Substitution of this compound

ReactionElectrophileMajor Product (Para)Minor Product (Ortho)
NitrationNO₂⁺1-chloro-4-nitrobenzene1-chloro-2-nitrobenzene
Halogenation (Cl₂)Cl⁺1,4-dithis compound1,2-dithis compound
SulfonationSO₃4-chlorobenzenesulfonic acid2-chlorobenzenesulfonic acid
Friedel-Crafts Alkylation (CH₃Cl)CH₃⁺1-chloro-4-methylbenzene1-chloro-2-methylbenzene

The general mechanism for these reactions involves two main steps. First, the electrophile attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Nucleophilic Aromatic Substitution Reactions of this compound (e.g., Dow Process Mechanisms)

This compound is generally resistant to nucleophilic aromatic substitution (SNAr) reactions under standard conditions. This low reactivity is attributed to the partial double bond character of the C-Cl bond due to resonance, which makes the bond stronger and more difficult to break. Additionally, the sp² hybridized carbon of the benzene ring is less susceptible to nucleophilic attack compared to an sp³ hybridized carbon in alkyl halides.

However, nucleophilic substitution can be forced to occur under extreme conditions of high temperature and pressure, as exemplified by the Dow process for the production of phenol (B47542). In this industrial process, this compound is treated with a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) at approximately 350°C and high pressure (around 300 atm). These harsh conditions are necessary to overcome the inherent unreactivity of this compound. The reaction proceeds in two main stages: first, the formation of sodium phenoxide, followed by acidification with a dilute acid, such as hydrochloric acid (HCl), to yield phenol.

The mechanism of the Dow process is not a direct SNAr reaction but rather proceeds through an elimination-addition pathway involving a highly reactive intermediate known as benzyne (B1209423) (C₆H₄).

The mechanism can be detailed in the following steps:

Elimination: A hydroxide ion (OH⁻), acting as a strong base under these conditions, abstracts a proton from the carbon atom ortho (adjacent) to the carbon bearing the chlorine atom. This results in the formation of a carbanion.

Formation of Benzyne: The carbanion then expels the chloride ion (Cl⁻), leading to the formation of the benzyne intermediate. Benzyne is a highly strained and unstable molecule containing a formal triple bond within the aromatic ring. This "triple bond" is formed by the sideways overlap of two sp² orbitals in the plane of the ring and is very weak and reactive.

Nucleophilic Addition: The hydroxide ion (OH⁻) then acts as a nucleophile and attacks one of the carbons of the benzyne triple bond. This addition step forms another carbanion intermediate.

Protonation: The resulting carbanion is rapidly protonated by water, which is present in the reaction medium, to form phenol. However, under the strongly basic conditions, the phenol is immediately deprotonated to form the sodium phenoxide salt.

Acidification: In a final, separate step, the reaction mixture is cooled and acidified with an acid like HCl to protonate the phenoxide ion and generate the final product, phenol.

Isotopic labeling studies have provided strong evidence for the benzyne mechanism. When this compound labeled with ¹⁴C at the carbon attached to chlorine was used in the Dow process, the resulting phenol showed the ¹⁴C label distributed between the C1 (ipso-substitution) and C2 (cine-substitution) positions. This distribution is consistent with the symmetrical nature of the benzyve intermediate, which can be attacked by the nucleophile at either of the two carbons of the triple bond.

Reaction Conditions for the Dow Process

ParameterCondition
ReactantThis compound
ReagentAqueous Sodium Hydroxide (NaOH)
Temperature~350 °C (623 K)
Pressure~300-320 atm
IntermediateBenzyne (C₆H₄)
Final ProductPhenol (after acidification)

Radical Reactions Involving this compound

This compound can participate in various radical reactions, which are crucial in combustion processes and atmospheric chemistry. These reactions often involve highly reactive radical species that can initiate complex reaction pathways.

Kinetics and Mechanisms of Reactions with Hydrogen Atoms

The reaction between this compound and hydrogen atoms (H•) is significant at high temperatures, such as those found in combustion environments. The primary pathways for this reaction are H-atom abstraction and addition.

H-atom Abstraction: A hydrogen atom can abstract another hydrogen atom from the this compound ring, leading to the formation of a chlorophenyl radical (C₆H₄Cl•) and a molecule of hydrogen (H₂).

Addition: A hydrogen atom can add to the aromatic ring, forming a chlorocyclohexadienyl radical.

Kinetic studies have shown that these reactions are generally slow at lower temperatures but become more significant as the temperature increases. The rate constants and activation energies are key parameters in understanding the kinetics of these processes.

Kinetics and Mechanisms of Reactions with Hydroxyl Radicals

The reaction of this compound with hydroxyl radicals (•OH) is a primary degradation pathway for this compound in the atmosphere. The •OH radical is a powerful oxidant and readily adds to the aromatic ring of this compound.

The mechanism primarily involves the electrophilic addition of the hydroxyl radical to the benzene ring, forming a resonance-stabilized chlorohydroxycyclohexadienyl radical adduct. This addition can occur at the ortho, meta, para, and ipso (the carbon atom bonded to the chlorine) positions. Experimental and theoretical studies have shown a preference for attack at the ortho and para positions, with ipso-addition being a minor pathway.

Reaction Pathways with Phenyl Radicals

The reaction of this compound with phenyl radicals (C₆H₅•) can proceed through several pathways, including addition to the aromatic ring and displacement of the chlorine atom. These reactions are relevant in high-temperature environments like pyrolysis and combustion. The phenyl radical can add to the this compound ring to form a chlorinated biphenyl (B1667301) radical intermediate, which can then undergo further reactions.

C-Cl Bond Activation and Cleavage Mechanisms

The carbon-chlorine (C-Cl) bond in this compound is relatively strong due to its partial double bond character from resonance. However, this bond can be cleaved under specific conditions through various mechanisms:

Photolysis: Ultraviolet (UV) radiation can induce the homolytic cleavage of the C-Cl bond, resulting in the formation of a phenyl radical and a chlorine atom (Cl•). This process is a key initiation step in the photochemical degradation of this compound. The energy of the UV photon must be sufficient to overcome the bond dissociation energy of the C-Cl bond.

Pyrolysis: At very high temperatures, thermal energy can cause the C-Cl bond to break, initiating radical chain reactions.

Catalytic Activation: Transition metal catalysts, such as those based on palladium (Pd) or nickel (Ni), can activate the C-Cl bond. This is often achieved through an oxidative addition mechanism where the metal center inserts into the C-Cl bond, forming an organometallic intermediate. This intermediate can then undergo further reactions, such as hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom.

Heterolytic Cleavage: In solution, under certain conditions, there is evidence for heterolytic cleavage of the C-Cl bond, leading to the formation of a phenyl cation and a chloride ion, although this is generally less common than homolytic cleavage.

Selected Radical Reaction Rate Constants for this compound

ReactionRate Constant (k)Temperature (K)Notes
C₆H₅Cl + •OH7.9 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹296Gas-phase reaction, crucial for atmospheric degradation.
C₆H₅Cl + Cl•k = (1.36 ± 0.47) x 10⁻¹⁰ exp(-42.5 ± 2.5 kJ mol⁻¹/RT) cm³ molecule⁻¹ s⁻¹710 - 1030High-temperature reaction, primarily H-abstraction.

Catalytic Transformations of this compound

The catalytic hydrodechlorination (HDC) of this compound is a significant reaction for the detoxification of chlorinated organic compounds. Palladium-based catalysts are highly effective for this transformation, demonstrating high selectivity for the formation of benzene (>95%). ufl.edu The reaction is typically carried out in the presence of a proton scavenger, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed. researchgate.net

Kinetic studies on palladium-on-carbon (Pd/C) catalysts reveal that the reaction rates are first-order with respect to this compound, half-order with respect to hydrogen, and inverse first-order with respect to hydrochloric acid. ufl.edu These kinetics suggest that the dechlorination of this compound is the rate-determining step, occurring on a surface saturated with adsorbed chlorine atoms in equilibrium with hydrogen and HCl. ufl.edu

The mechanism involves the following key steps:

Adsorption of Reactants: this compound and hydrogen adsorb onto the palladium surface.

C-Cl Bond Cleavage: The carbon-chlorine bond in the adsorbed this compound molecule is cleaved, which is the rate-determining step. ufl.edu This step can occur without the C-H activation of the phenyl ring. ufl.edu

Formation of Adsorbed Phenyl and Chlorine Species: This results in the formation of an adsorbed phenyl radical (Ph) and a chlorine adatom (Cl). ufl.edu

Hydrogenation of Phenyl Radical: The adsorbed phenyl radical is then hydrogenated to form benzene.

Desorption of Products: Benzene and hydrogen chloride desorb from the catalyst surface.

Interestingly, theoretical studies using density functional theory (DFT) have shown that chlorine adatoms saturate the palladium surface at a relatively low coverage. ufl.edu This allows for the non-competitive binding of the phenyl radical in interstitial sites among the chlorine adatoms, which is consistent with the observed kinetics. ufl.edu

The efficiency of the dechlorination can be influenced by factors such as the catalyst support, with silica (B1680970), alumina, and carbon being common choices. researchgate.net The support can act as a trap for the released chlorine, affecting the catalyst's activity. researchgate.net

Interactive Data Table: Kinetic Orders for Palladium-Catalyzed this compound Hydrogenolysis

Reactant/ProductKinetic Order
This compound1
Hydrogen0.5
Hydrochloric Acid-1

This table summarizes the experimentally determined kinetic orders for the palladium-catalyzed hydrogenolysis of this compound, as reported in kinetic studies. ufl.edu

Manganese dioxide (MnO₂) nanorods have emerged as effective catalysts for the oxidative destruction of this compound, a model for chlorinated volatile organic compounds (CVOCs). sioc-journal.cnepa.gov The catalytic activity of MnO₂ nanorods is dependent on their crystal phase, with the order of activity being α-MnO₂ > γ-MnO₂ > β-MnO₂. sioc-journal.cnepa.gov

The high catalytic activity of α-MnO₂ nanorods is attributed to their abundance of lattice oxygen and good reducibility. sioc-journal.cnepa.gov These properties facilitate the oxidation of this compound at lower temperatures. sioc-journal.cnepa.gov For instance, at 250°C, α-MnO₂ nanorods can achieve a stable this compound conversion of approximately 98% for over 35 hours. sioc-journal.cnepa.gov In contrast, amorphous MnO₂ shows a significant drop in conversion under the same conditions, highlighting the importance of the crystalline structure. sioc-journal.cnepa.gov

The proposed mechanism for the catalytic oxidation of this compound over MnO₂ involves the following steps:

Adsorption: this compound adsorbs onto the surface of the MnO₂ catalyst.

Oxidation: The adsorbed this compound is oxidized by the lattice oxygen of the MnO₂. The redox couple of Mn⁴⁺/Mn³⁺ plays a crucial role in this process. researchgate.net

Desorption: The oxidation products, primarily carbon dioxide and hydrogen chloride, desorb from the surface.

Re-oxidation of the Catalyst: The reduced catalyst is re-oxidized by gas-phase oxygen, regenerating the active sites.

The performance of MnO₂ catalysts can be further enhanced by doping with other metals. For example, doping α-MnO₂ nanorods with iron has been shown to distort the lattice, weaken the Mn-O bond, and increase the activity of the lattice oxygen, thereby promoting the removal of this compound. rsc.org Similarly, modifying MnO₂ nanorods with platinum and molybdenum can improve activity, selectivity, and durability, as well as resistance to water, sintering, and HCl. acs.org

Interactive Data Table: Catalytic Performance of Different MnO₂ Phases for this compound Oxidation

MnO₂ Crystal PhaseThis compound Conversion at 250°C (after 35h)
α-MnO₂~98%
γ-MnO₂~90%
β-MnO₂~82%
Amorphous MnO₂32% (initial 80%)

This table compares the stable conversion rates of this compound over different crystalline phases of MnO₂ nanorods and amorphous MnO₂, demonstrating the superior performance of the α-phase. sioc-journal.cnepa.gov

Photochemical Reaction Pathways of this compound

Laser flash photolysis studies have provided significant insights into the primary photochemical processes of this compound in aqueous solutions. Upon excitation with UV light (e.g., 240, 248.8, 265, or 270 nm), this compound can undergo several competing pathways. acs.org

One key process is the formation of a triplet excited state. acs.org The triplet-triplet absorption spectrum of this compound has been observed with a maximum at 300 nm. acs.org The decay of this triplet state can be influenced by triplet-triplet annihilation processes at high laser intensities. acs.org

In solution, the photodissociation of this compound has been proposed to proceed through both homolytic and heterolytic C-Cl bond cleavage. While homolytic cleavage, yielding a phenyl radical and a chlorine atom, is the primary pathway in the gas phase, evidence suggests the formation of a phenyl cation in solution. acs.orgnih.gov

Ultrafast transient absorption spectroscopy of UV-excited this compound in various solvents has revealed the formation of a broad electronic absorption band centered at 540 nm. acs.orgnih.govbris.ac.uk This transient species is assigned to an isomer of this compound with both charge-separated and triplet-spin carbene character. acs.orgnih.govbris.ac.uk The lifetime of this intermediate is solvent-dependent, ranging from 30 to 110 ps, and its decay is influenced by reactions with the solvent or quenching to a lower-lying singlet state. acs.orgnih.govbris.ac.uk This intermediate could be a precursor to the formation of the phenyl cation. bris.ac.uk

The photolysis of this compound in aqueous solution can lead to the formation of phenol as a major product, suggesting a photohydrolysis mechanism. koreascience.kr This process is thought to occur from the triplet state. koreascience.kr Other minor products, such as benzene, biphenyl, and phenylphenols, are also formed, likely through reactions involving phenyl and chlorophenyl radicals. koreascience.kr

The efficiency of a photochemical reaction is quantified by its quantum yield, which is the number of molecules undergoing a particular process divided by the number of photons absorbed. The photodissociation of this compound is influenced by the excitation wavelength and the surrounding environment. acs.org

In aqueous solution, the initial quantum yield of the products from the photolysis of this compound appears to be similar in the presence or absence of air. koreascience.kr This suggests that oxygen does not play a major role in the primary photochemical steps. The main reaction pathway is the decomposition to phenol through the attack of water on the electronically excited this compound. koreascience.kr

The photodissociation of this compound can also proceed through indirect pathways, such as internal conversion from an initially excited state to a lower-lying state, followed by dissociation. acs.org The specific pathway taken depends on the energy of the absorbed photon. nih.gov For example, with 245 nm excitation, a crossing point to a repulsive triplet state is energetically accessible, while at 270 nm, the primary photodissociation pathway is expected to occur via the vibrationally hot ground state. nih.gov

Thermal Decomposition and Pyrolysis Chemistry of this compound

The thermal decomposition of this compound is a complex process that is highly dependent on temperature and the presence of other species. royalsocietypublishing.orgrsc.org Studies have shown that the decomposition is a predominantly homogeneous process, leading to the formation of hydrogen, hydrogen chloride, and a carbonaceous solid deposit. royalsocietypublishing.org

In an inert atmosphere, the pyrolysis of this compound between 720°C and 800°C is kinetically composite, involving both a chain reaction and a unimolecular decomposition. royalsocietypublishing.orgrsc.org The chain reaction is thought to involve chlorine atoms and chlorophenyl radicals as chain carriers. rsc.org The main products in this temperature range are hydrogen chloride, hydrogen, and p,p'-dichlorodiphenyl. rsc.org

At higher temperatures (800-850°C), extensive ring-breaking occurs, leading to the formation of products like vinyl chloride. rsc.org This suggests a change in the reaction mechanism, with C₂HCl fragments becoming important intermediates. rsc.org Interestingly, a negative temperature coefficient for the reaction rate is observed between 830°C and 850°C, which is attributed to the increasing thermal instability of these C₂HCl fragments. rsc.org

In the presence of hydrogen, the thermal decomposition of this compound is accelerated. njit.edu Complete destruction of this compound can be achieved at around 1000°C with a residence time of 1 second in a hydrogen atmosphere. njit.edu The major products under these conditions are benzene, HCl, and solid carbon. njit.edu The formation of polycyclic aromatic hydrocarbons (PAHs) and polyphenyl compounds is significantly suppressed in a hydrogen atmosphere compared to an inert atmosphere. njit.edu

Studies using shock tubes at even higher temperatures (1580-2000 K) have shown that the major products of this compound pyrolysis are acetylene, hydrogen chloride, and diacetylene. tandfonline.com Under these conditions, a significant portion of the carbon from the decomposed this compound contributes to soot formation. tandfonline.com

Interactive Data Table: Major Products of this compound Pyrolysis under Different Conditions

Temperature Range (°C)AtmosphereMajor Products
770 - 800InertHydrogen chloride, Hydrogen, p,p'-Dichlorodiphenyl
800 - 850InertVinyl chloride, Hydrogen chloride, Hydrogen
~1000HydrogenBenzene, Hydrogen chloride, Solid Carbon
1307 - 1727Inert (Neon)Acetylene, Hydrogen chloride, Diacetylene, Soot

This table summarizes the primary products observed during the thermal decomposition of this compound under various temperature and atmospheric conditions, illustrating the significant impact of these parameters on the reaction pathway. rsc.orgnjit.edutandfonline.com

Environmental Fate and Transformation of Chlorobenzene

Transport and Partitioning Dynamics in Environmental Compartments

Chlorobenzene's physical and chemical properties dictate its movement and distribution within the environment. Its volatility and moderate water solubility play key roles in its partitioning between air, water, and soil.

Volatilization from Aqueous and Soil Phases

This compound (B131634) is characterized by its significant volatility, a property driven by its vapor pressure and Henry's Law constant (HLC). Its moderate solubility in water, approximately 500 mg/L cdc.govclu-in.org, does not prevent it from readily transferring from aqueous phases to the atmosphere. Studies have shown that this compound can evaporate rapidly from unaerated aqueous solutions, with over 99% volatilizing within 72 hours cdc.govclu-in.org. The Henry's Law constant, a measure of a compound's tendency to partition between air and water, is a critical parameter in predicting volatilization. For this compound, values such as 367 Pa·m³/mol eurochlor.org and 3.58x10⁻³ atm·m³/mol cdc.gov indicate that it is readily volatile from aqueous solutions, making volatilization a significant transport mechanism from water bodies into the atmosphere eurochlor.org. Similarly, volatilization from soil surfaces is also anticipated, influenced by soil properties and environmental conditions inchem.org.

PropertyValueUnitReference
Water Solubility500mg/L cdc.govclu-in.org
0.207g/L at 20 °C eurochlor.org
Vapor Pressure (at 20 °C)11.7hPa eurochlor.org
8.8mmHg cdc.gov
Henry's Law Constant (HLC)367Pa·m³/mol eurochlor.org
3.58 x 10⁻³atm·m³/mol cdc.gov
Volatilization from Water>99% in 72 hours% cdc.govclu-in.org

Inter-Compartmental Exchange Dynamics

Once released into the environment, this compound can move between different compartments—air, water, soil, and sediment. Its physicochemical properties strongly favor its presence in the atmospheric compartment. Modeling studies, such as those using the Mackay Level I model, predict that if released into water, approximately 99.5% of this compound will partition into the air, with much smaller fractions remaining in water (0.44%) and even less in soil and sediment (<0.1%) eurochlor.org. This highlights the atmosphere as a primary sink and transport medium for this compound. Mass-balance models further illustrate this, showing that emissions to water lead to significant inter-compartmental exchange, with a substantial portion residing in the air compartment over time canada.ca. Partitioning to suspended particulates in water also occurs and is influenced by the octanol-water partition coefficient (Kow), affecting its distribution and potential accumulation in sediments tandfonline.com.

Atmospheric Transformation Processes

The atmosphere is a significant environmental compartment for this compound, where it undergoes transformation primarily through reactions with photochemically generated species.

Reaction with Photochemically-Generated Hydroxyl Radicals

The primary degradation pathway for this compound in the atmosphere is its reaction with hydroxyl radicals (OH) inchem.orgethz.chnih.govtandfonline.comrsc.org. These highly reactive radicals are produced photochemically in the troposphere. The reaction rate constant between this compound and OH radicals dictates its atmospheric persistence. While specific half-life values vary, this compound is generally considered to degrade relatively rapidly in the atmosphere, with estimated atmospheric half-lives ranging from 20 to 40 hours, or on the order of "several days" clu-in.orgtandfonline.com. This rapid degradation limits its long-range atmospheric transport compared to more persistent compounds. The initial step involves the addition of OH radicals to the aromatic ring, predominantly at the ortho, para, and meta positions nih.gov.

Atmospheric Oxidation Mechanisms and Byproduct Formation

The atmospheric oxidation of this compound, initiated by hydroxyl radicals, leads to the formation of various byproducts. Chlorophenols, such as ortho-, meta-, and para-chlorophenols, are identified as major products, with estimated yields of around 72% at atmospheric pressure nih.gov. Other reaction intermediates can include HO2 radicals and CB-OH-O2 radicals nih.gov. Beyond OH radical reactions, thermal oxidation processes, such as those occurring in incinerators, can also transform this compound, potentially yielding products like HCl, CO₂, H₂O, vinyl chloride, and chlorophenols berkeley.edumdpi.comresearchgate.net.

Aquatic and Soil Transformation Pathways

In aquatic and soil environments, this compound is subject to several transformation processes, with biodegradation being a prominent one.

Biodegradation : this compound is biodegradable in both soil and aquatic environments, often described as occurring rapidly. In soil, it can degrade to undetectable levels within one to two weeks, with microorganisms showing rapid adaptation to its presence cdc.gov. Both aerobic and anaerobic microbial pathways contribute to its breakdown researchgate.netnih.gov. Aerobic biodegradation is well-documented, particularly by specialized or adapted microbial strains researchgate.netnih.gov. Under anaerobic conditions, reductive dechlorination can occur, leading to the formation of less chlorinated benzenes, eventually forming benzene (B151609) cdc.govresearchgate.net. However, complete mineralization of chlorinated benzenes by all aerobic bacteria is not always guaranteed cdc.gov. Specific bacterial consortia have demonstrated the ability to mineralize this compound effectively nih.gov.

Other Pathways : Photolysis, the breakdown by light, can also contribute to this compound degradation in surface waters and the atmosphere inchem.orgresearchgate.net. Additionally, this compound can sorb to soil and sediment, particularly to organic matter, which influences its mobility and availability for degradation inchem.orgtandfonline.comnih.gov. The organic carbon-based partition coefficient (Koc) is a key parameter in predicting this sorption, and it correlates with the octanol-water partition coefficient (Kow) tandfonline.com.

Biodegradation and Bioremediation of Chlorobenzene

Aerobic Biodegradation Pathways

Under aerobic conditions, the initial enzymatic attack on the chlorobenzene (B131634) ring typically involves the incorporation of molecular oxygen, catalyzed by either dioxygenases or monooxygenases. This initial step is crucial as it destabilizes the aromatic ring, making it susceptible to subsequent cleavage and mineralization.

The most extensively studied aerobic degradation pathway for this compound is initiated by a multi-component enzyme system known as this compound dioxygenase. ethz.ch This enzyme catalyzes the incorporation of both atoms of a molecular oxygen into the aromatic ring, forming a chlorinated cis-1,2-dihydrodiol. researchgate.net This intermediate is then rearomatized by a dehydrogenase to yield a chlorocatechol. researchgate.net

For instance, in Pseudomonas sp. P51, this compound dioxygenase converts this compound to 3-chloro-cis-1,2-dihydroxycyclohexa-3,5-diene. ethz.ch This is followed by the action of a dehydrogenase to produce 3-chlorocatechol (B1204754). ethz.ch The this compound dioxygenase enzyme system in Pseudomonas sp. P51 is a four-protein complex encoded by the tcbAa, tcbAb, tcbAc, and tcbAd genes, which code for the large and small subunits of the terminal oxygenase, a ferredoxin, and a reductase, respectively. nih.govnormalesup.org

Organism Enzyme System Initial Product
Pseudomonas sp. P51This compound Dioxygenase3-Chloro-cis-1,2-dihydroxycyclohexa-3,5-diene
Microbacterium sp. strain TAS1CBThis compound DioxygenaseChlorocatechol

This table summarizes examples of dioxygenase-initiated degradation of this compound in different bacterial strains.

An alternative aerobic pathway for this compound degradation is initiated by monooxygenases. These enzymes incorporate a single atom of molecular oxygen into the aromatic ring, leading to the formation of a chlorophenol. In some bacterial strains, such as Pandoraea sp. XJJ-1, this compound is metabolized to o-chlorophenol and subsequently to 3-chlorocatechol by a this compound monooxygenase. nih.gov The formation of 2-chlorophenol (B165306) as a metabolic intermediate has also been observed in various Rhodococcus species. ethz.ch

Following the formation of chlorocatechols, the aromatic ring is cleaved by dioxygenases. Two principal ring-fission pathways have been identified for this compound degradation: the ortho-cleavage pathway and the meta-cleavage pathway. tandfonline.com

In the ortho-cleavage pathway , the bond between the two hydroxyl-bearing carbon atoms of the chlorocatechol is cleaved by a catechol 1,2-dioxygenase, leading to the formation of a chloromuconate. tandfonline.com This pathway is considered a modified ortho-pathway and is commonly observed in this compound-degrading bacteria. nih.gov For example, Microbacterium sp. strain TAS1CB utilizes an ortho-cleavage pathway, as evidenced by the detection of chlorocatechol and cis-cis muconate as intermediates. tandfonline.comtandfonline.com

The meta-cleavage pathway involves the cleavage of the bond adjacent to the hydroxyl groups by a catechol 2,3-dioxygenase. nih.gov While this pathway can be productive for some chloroaromatics, the meta-cleavage of 3-chlorocatechol can lead to the formation of a reactive acylchloride that inactivates the catechol 2,3-dioxygenase. nih.govasm.org However, some strains, like Pseudomonas putida GJ31, possess a meta-cleavage enzyme that is resistant to this inactivation, allowing for the degradation of this compound via this pathway. nih.govasm.org

Pathway Key Enzyme Ring Cleavage Product Example Organism
Ortho-cleavageCatechol 1,2-dioxygenaseChloromuconateMicrobacterium sp. strain TAS1CB
Meta-cleavageCatechol 2,3-dioxygenase2-hydroxy-cis,cis-muconic acidPseudomonas putida GJ31

This table compares the ortho- and meta-cleavage pathways for the degradation of chlorocatechol intermediates derived from this compound.

The identification of metabolic intermediates is crucial for elucidating the biodegradation pathways of this compound. Common intermediates in aerobic degradation include chlorocatechols (such as 3-chlorocatechol and 4-chlorocatechol), 2-chlorophenol, and chloromuconates. ethz.chtandfonline.comclu-in.org For instance, in the degradation of this compound by Microbacterium sp. strain TAS1CB, the production of chlorocatechol and chloro-cis, cis-muconate was confirmed through UV scanning, HPLC, and GC-MS analysis. tandfonline.com Similarly, the accumulation of 3-chlorocatechol was observed in cultures of Pseudomonas putida GJ31 when inhibited with 3-fluorocatechol, providing evidence for its role as a key intermediate in the meta-cleavage pathway. nih.gov

The genetic basis for the aerobic degradation of this compound has been extensively studied, with several key genes and gene clusters identified. The tcb genes, often found on plasmids, encode the enzymes for the upper pathway of this compound degradation. For example, in Pseudomonas sp. P51, the tcbAB genes encode the this compound dioxygenase and a dihydrodiol dehydrogenase. normalesup.org The subsequent degradation of chlorocatechols is encoded by the tcbCDEF gene cluster, where tcbC encodes a chlorocatechol 1,2-dioxygenase. researchgate.net

In other organisms, the clc gene cluster is involved in chlorocatechol degradation. The cbzE gene, found in several Pseudomonas strains that utilize the meta-cleavage pathway, encodes a chlorocatechol 2,3-dioxygenase. nih.gov The evolution of this compound degradation pathways is thought to have occurred through the recruitment and combination of genes from different catabolic pathways, such as those for toluene (B28343) and 3-chlorobenzoate (B1228886) degradation. nih.gov

Gene/Gene Cluster Function Organism Example
tcbABThis compound dioxygenase & dihydrodiol dehydrogenasePseudomonas sp. P51
tcbCChlorocatechol 1,2-dioxygenasePseudomonas sp. P51
clc gene clusterChlorocatechol degradationVarious bacteria
cbzEChlorocatechol 2,3-dioxygenase (meta-cleavage)Pseudomonas putida GJ31

This table highlights key genes and gene clusters involved in the aerobic degradation of this compound and their functions.

Anaerobic Biodegradation Pathways

Under anaerobic conditions, the primary mechanism for the biodegradation of this compound is reductive dechlorination. ethz.ch In this process, the chlorine substituent on the aromatic ring is removed and replaced with a hydrogen atom, with the this compound molecule serving as an electron acceptor. This process is often slow, and the complete mineralization of this compound under anaerobic conditions is challenging. nih.gov

Reductive dechlorination of this compound to benzene (B151609) has been observed in various anaerobic environments, including sewage sludge and contaminated aquifers. nih.govusgs.gov The resulting benzene is more toxic than this compound, but it can be further degraded under methanogenic conditions to methane (B114726) and carbon dioxide. acs.org The coupling of a this compound-dechlorinating culture with a benzene-degrading methanogenic consortium has been shown to achieve the complete transformation of this compound to non-toxic end products. acs.org While monothis compound is relatively recalcitrant to anaerobic biotransformation, higher chlorinated benzenes are more readily dehalogenated. nih.gov In some cases, a shift from aerobic to anoxic conditions may result in the biotransformation of monothis compound without dechlorination. nih.govoup.comresearchgate.net

Microbial Ecology and Physiology in this compound Degradation

The efficiency and pathways of this compound degradation are intricately linked to the composition and physiological state of the microbial communities present in a contaminated environment. The following sections delve into the characteristics of these microbial assemblages and the specific bacteria involved.

Characterization of this compound-Degrading Microbial Consortia

Microbial consortia, or mixed communities of microorganisms, often exhibit a greater capacity for complete this compound degradation than individual bacterial strains. This is due to the synergistic interactions between different microbial populations, where the metabolic products of one group of organisms serve as substrates for another.

Under anaerobic conditions, methanogenic consortia have been shown to completely mineralize this compound to methane and carbon dioxide. nih.gov These consortia typically consist of dehalogenating bacteria that convert this compound to benzene, and methanogens that subsequently degrade benzene. nih.gov In some contaminated sites, key genera involved in the remediation of chlorobenzenes include Stutzerimonas, Alcaligenes, and Brevundimonas, which are particularly associated with the benzoate (B1203000) degradation pathway. oup.com

Aerobic microbial consortia isolated from contaminated groundwater have also demonstrated the ability to mineralize this compound. scilit.combattelle.org These communities can degrade this compound via a modified ortho-cleavage pathway, with some consortia mineralizing a significant percentage of the compound within a week without the accumulation of toxic intermediates like 3-chlorocatechol. scilit.combattelle.org

Isolation and Characterization of Specific Bacterial Strains

Numerous bacterial strains capable of degrading this compound and its derivatives have been isolated and characterized. These isolates provide valuable insights into the specific metabolic pathways and genetic determinants of this compound biodegradation.

StrainKey Characteristics
Pseudomonas stutzeri strain THSL-1 Isolated from contaminated soil, this strain can utilize 1,2,4-trithis compound (B33124) as a sole carbon source. The genes responsible for this degradation are located on a catabolic plasmid. researchgate.net
Alcaligenes sp. Strains of Alcaligenes have been identified as key members of this compound-degrading consortia. oup.com Certain species are adapted to degrade this compound in environments with high pH and salinity. rsc.org
Stutzerimonas sp. This genus has been recognized as a significant contributor to the remediation of this compound-contaminated sites within microbial consortia. oup.com
Ochrobactrum sp. ZJUTCB-1 This novel strain can degrade monothis compound under aerobic conditions, utilizing it as the sole source of carbon and energy. It exhibits a high degradation rate and follows a meta-cleavage pathway. mdpi.comnih.gov
Ralstonia sp. strain PS12 This strain is capable of degrading not only this compound but also tetrathis compound. Its enzymatic system, involving a tetrathis compound dioxygenase, has been characterized. nih.gov
Ralstonia pickettii L2 Isolated from a biotrickling filter, this strain can completely degrade high concentrations of this compound. It primarily utilizes a degradation pathway involving 2-chlorophenol and 3-chlorocatechol. nih.gov

Adaptation and Evolution of Microbial Communities for Halogenated Compound Degradation

The widespread presence of halogenated compounds in the environment has exerted selective pressure on microbial communities, leading to the adaptation and evolution of catabolic pathways for their degradation. The prolonged exposure of microbial communities to these compounds can foster the development of detoxification mechanisms. researchgate.net The evolution of these degradation pathways can occur through various genetic mechanisms, including gene mutation, horizontal gene transfer, and the assembly of novel pathways from existing genetic modules.

For instance, the genetic information for this compound degradation in some bacteria is a mosaic of genes that are similar to those involved in the degradation of other aromatic compounds like toluene and 3-chlorobenzoate. This suggests that the evolution of these pathways can involve the recruitment and combination of genes from different ancestral pathways. The presence of these catabolic genes on mobile genetic elements, such as plasmids and transposons, facilitates their spread within and between microbial populations, accelerating the adaptation process in contaminated environments.

Factors Influencing Microbial Degradation Efficiency

The efficiency of microbial this compound degradation is influenced by a variety of environmental and physiological factors.

pH: The optimal pH for the growth of many this compound-degrading bacteria is in the neutral to slightly acidic range (pH 6.0–7.0). rsc.org The degradation process itself can lead to acidification through the production of hydrochloric acid, which, if not buffered, can inhibit further microbial activity. oup.com

Salt Concentration: High salinity can negatively impact the degradation of this compound. For example, the biodegradation capability of Ochrobactrum sp. ZJUTCB-1 is significantly reduced at NaCl concentrations higher than 0.05 mol L⁻¹. rsc.org

Oxygen Availability: Oxygen is a critical factor, particularly for aerobic degradation pathways that rely on oxygenases to initiate the attack on the aromatic ring. nih.gov While some bacteria can degrade this compound under microaerobic conditions, a complete lack of oxygen will necessitate a shift to anaerobic reductive dechlorination. nih.govoup.com In some environments, the high oxygen demand from other geochemical processes can limit the extent of aerobic biodegradation. battelle.org

Co-substrates like Xylene: The presence of other organic compounds, such as xylene, can influence the degradation of this compound. In some cases, co-contaminants can have an inhibitory effect on this compound degradation, potentially due to competition for microbial enzymes. mdpi.com The degradation efficiency of this compound has been observed to decrease when it is part of a mixture of volatile organic compounds. mdpi.com

FactorOptimal Condition/Effect on Degradation
pH Neutral to slightly acidic (6.0-7.0) is often optimal. rsc.org Acidification from the process can be inhibitory. oup.com
Salt Concentration High concentrations (>0.05 mol L⁻¹ NaCl) can significantly reduce degradation rates. rsc.org
Oxygen Availability Essential for aerobic degradation pathways. nih.gov Microaerobic degradation is possible for some strains. nih.gov Lack of oxygen shifts metabolism to anaerobic dechlorination. oup.com
Co-substrates (e.g., Xylene) Can have an inhibitory effect, reducing the efficiency of this compound degradation. mdpi.com

Bioremediation Strategies for this compound Contamination

Bioaugmentation and Biostimulation Techniques

Bioremediation of this compound-contaminated sites can be accelerated through the application of bioaugmentation and biostimulation. These strategies aim to enhance the rate of degradation by overcoming limitations in the indigenous microbial populations or their environment.

Biostimulation involves modifying the environmental conditions to encourage the growth and activity of native microorganisms capable of degrading this compound. medcraveonline.com This is often achieved by introducing rate-limiting nutrients, electron acceptors (like oxygen or nitrate), or electron donors. medcraveonline.comrsc.org For instance, in groundwater contaminated with chlorobenzenes, the addition of air (for aerobic conditions) or nitrate (B79036) (for anaerobic denitrifying conditions) has been shown to stimulate the indigenous bacterial community, leading to biodegradation of the contaminants. nih.gov This approach is advantageous as it utilizes microorganisms that are already adapted to the subsurface environment. rsc.org

Bioaugmentation is the introduction of specific, pre-selected microorganisms (either single strains or consortia) with a high capacity for this compound degradation into the contaminated environment. medcraveonline.comrsc.org This technique is typically considered when the native microbial population lacks the necessary degradative capabilities or when biostimulation alone is insufficient. rsc.orgijariit.com A key challenge is ensuring the introduced microbes can survive and thrive amidst the indigenous community and fluctuating environmental conditions. nih.gov

Microcosm studies have been instrumental in evaluating these strategies. In one such study using groundwater from a contaminated aquifer in Bitterfeld, Germany, both biostimulation (addition of air) and bioaugmentation with specific strains were assessed. nih.gov The addition of Pseudomonas putida strains GJ31 and F1deltaCC was found to successfully stimulate the depletion of this compound, demonstrating their ability to grow and function within the native microbial community. nih.gov Conversely, augmentation with Pseudomonas aeruginosa RHO1 did not improve degradation rates. nih.gov Another study demonstrated that bioaugmentation with the indigenous bacterial strain Acinetobacter calcoaceticus in a microcosm system led to the removal of up to 98.3% of this compound within 8 days. researchgate.net

A more advanced bioaugmentation approach involves coupling different microbial consortia. For example, a culture capable of reductive dechlorination of this compound to benzene was combined with a methanogenic consortium that could degrade benzene. nih.gov This synergistic combination resulted in the complete transformation of this compound into non-toxic methane and carbon dioxide, and interestingly, the benzene produced from dechlorination served as an electron donor for the process, reducing the need for external additives. nih.gov

The effectiveness of these techniques is influenced by various factors, including temperature, pH, and the presence of co-contaminants or inhibitors like heavy metals. researchgate.net Research has shown that the removal rate of this compound increases with temperature, and the presence of nutrients can significantly enhance degradation. researchgate.net

Table 1: Research Findings on Bioaugmentation and Biostimulation of this compound

StrategyMicroorganism(s) / AmendmentSystemKey FindingsReference
BioaugmentationPseudomonas putida GJ31, Pseudomonas putida F1deltaCCGroundwater MicrocosmStrains were capable of growing in groundwater and stimulating this compound depletion. nih.gov
BioaugmentationPseudomonas aeruginosa RHO1Groundwater MicrocosmDid not enhance biodegradation of this compound. nih.gov
BiostimulationAir (Oxygen), NitrateGroundwater MicrocosmStimulated indigenous biodegradation potential under both aerobic and anaerobic denitrifying conditions. nih.gov
BioaugmentationDechlorinating culture and a methanogenic benzene-degrading consortiumAnaerobic MicrocosmCoupled system transformed this compound to methane and carbon dioxide. Benzene served as an electron donor for dechlorination. nih.gov
BioaugmentationAcinetobacter calcoaceticusMicrocosm SystemRemoved up to 98.3% of this compound in 8 days. Sludge and sunlight enhanced the removal rate. researchgate.net

Engineered Bioreactor Systems (e.g., Bio-trickling Filters for Gaseous Emissions)

For the treatment of gaseous emissions containing this compound, engineered bioreactor systems, particularly bio-trickling filters (BTFs), have proven to be highly effective. nih.govnih.govmdpi.com A BTF consists of a packed bed of inert material, such as plastic pall rings or porous perlite, on which a biofilm of contaminant-degrading microorganisms is immobilized. nih.govunc.edu The contaminated air stream is passed through this bed, while a liquid phase containing essential nutrients is trickled over the packing material, keeping the biofilm moist and supplied with minerals. nih.gov

The core principle of a BTF is the transfer of the pollutant from the gas phase to the liquid phase and subsequently to the biofilm, where microbial degradation occurs. mdpi.com These systems can achieve high removal efficiencies and are stable over long operational periods. nih.govnih.gov For example, bench-scale trickling air biofilters have been shown to remove this compound and o-dithis compound at rates up to 300 g per cubic meter per hour. nih.gov In another study, a BTF treating a mixture of this compound and 1,2-dithis compound (B45396) achieved over 95% removal efficiency during a three-month period at a mass loading rate of 1,800 g m⁻³ day⁻¹. nih.gov The same system could maintain this efficiency at loads up to 5,200 g m⁻³ day⁻¹ for several days. nih.gov

Several operational parameters are critical for the stable and efficient performance of BTFs. These include:

pH Control: The biodegradation of this compound produces hydrochloric acid, which can lower the pH and inhibit microbial activity. nih.govoup.com Therefore, automated pH control or frequent monitoring and buffering of the recirculating liquid is essential for sustained performance. nih.govunc.edu

Nutrient Supply: A continuous supply of nutrients is necessary to maintain a healthy and active biomass. unc.edu

Empty Bed Retention Time (EBRT): The EBRT, which is the time the gas spends in the reactor, significantly influences removal efficiency. mdpi.com Studies have shown that increasing the EBRT generally leads to higher degradation of this compound, with one system reaching 96% degradation at an EBRT of 160 seconds. mdpi.com

Inlet Concentration: The concentration of this compound in the inlet gas stream affects performance. While higher concentrations provide more carbon source for the microbes, excessively high levels can be toxic and lead to a decrease in degradation efficiency. mdpi.com One study found that degradation efficiency was maintained at around 78% for inlet concentrations between 400-700 mg·m⁻³, but dropped to 60% at 1500 mg·m⁻³. mdpi.com

The microbial communities within these bioreactors are typically complex consortia obtained from sources like contaminated industrial sludge. nih.govmdpi.com Analysis of the microbial community in a BTF degrading this compound revealed that bacteria such as Thermomonas, Petrimona, Comamonas, and Ottowia were dominant and efficient degraders. mdpi.com The complete mineralization of the pollutant is a key advantage, as indicated by low dissolved organic carbon and stoichiometric concentrations of chloride in the trickling liquid. nih.gov

Table 2: Performance of Bio-trickling Filters for Gaseous this compound Treatment

Inlet Concentration / Loading RateEmpty Bed Retention Time (EBRT)Removal EfficiencyKey Operational NotesReference
Up to 300 g m⁻³ h⁻¹Not SpecifiedHigh performance and stabilityHigh liquid recirculation and automated pH control were critical. nih.gov
1,800 g m⁻³ day⁻¹Not Specified>95%Stable operation over 3 months; complete mineralization observed. nih.gov
Up to 5,200 g m⁻³ day⁻¹Not Specified95-99%Maintained high efficiency for several days at increased loads. nih.gov
700 mg·m⁻³80 s>85%System inoculated with sludge from a this compound wastewater plant. mdpi.com
400-700 mg·m⁻³48 s~78%Efficiency decreased at higher concentrations due to microbial inhibition. mdpi.com
Average 390 ppmv2.5 minutes~98%pH control was crucial for stable operation. unc.edu

Advanced Oxidation Processes Aops for Chlorobenzene Remediation

Principles and Mechanisms of Hydroxyl Radical Generation for Chlorobenzene (B131634) Oxidation

The cornerstone of AOPs is the production of hydroxyl radicals (•OH), which possess a high standard redox potential, enabling them to oxidize organic compounds with reaction rate constants typically in the range of 10⁷ to 10¹⁰ M⁻¹s⁻¹. The oxidation of this compound initiated by hydroxyl radicals is a complex process that begins with the addition of the •OH radical to the aromatic ring. nih.govresearchgate.net This addition is not random; there is a notable preference for the radical to attack the ortho and para positions of the this compound molecule, with the meta position being less favored and the ipso position (the carbon atom bonded to the chlorine) being negligible. nih.govcapes.gov.br

Homogeneous Advanced Oxidation Processes

Homogeneous AOPs are systems where the catalyst is in the same phase (typically liquid) as the substrate being treated. These processes are often characterized by high reaction rates due to the absence of mass transfer limitations between phases.

The classic Fenton process utilizes a mixture of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions (typically pH 2-3) to generate hydroxyl radicals. osti.gov The reaction is highly effective for this compound degradation. In the absence of oxygen, the primary initial products are chlorophenols and dichlorobiphenyls. osti.gov However, in the presence of oxygen, the formation of dichlorobiphenyls is significantly reduced. osti.gov The process continues with the oxidation of chlorophenol isomers into chlorinated and non-chlorinated diols, eventually leading to ring cleavage. osti.gov Studies have shown that at an optimal pH of 3.0, approximately 5 moles of H₂O₂ are required per mole of this compound to remove all aromatic intermediates. osti.gov

ProcessKey ReagentsOptimal pHKey Findings for this compound DegradationReference
Classic FentonFe²⁺, H₂O₂2-3Requires ~5 moles of H₂O₂ per mole of this compound for complete removal of aromatic intermediates. osti.gov
Fenton-likeFe²⁺, Sodium Percarbonate (SPC)Wider range than classic FentonComplete removal achieved at an optimal molar ratio of Fe²⁺/SPC/CB of 2:1:1. Multiple reactive species (•OH, O₂•⁻, ¹O₂) are involved. semanticscholar.org
Fenton-like (Zero-Valent Iron)Fe⁰, H₂O₂, Fe³⁺2.8-3.0Addition of Fe³⁺ enhances performance, achieving residual this compound concentrations of 10–20 µg L⁻¹. researchgate.net

UV-enhanced oxidation processes utilize ultraviolet radiation to accelerate the generation of hydroxyl radicals from oxidants like hydrogen peroxide or ozone.

The UV/H₂O₂ system involves the photolysis of hydrogen peroxide by UV light (typically at 254 nm) to produce hydroxyl radicals. This method has proven effective for this compound degradation in aqueous solutions. researchgate.netincdecoind.ro The degradation follows pseudo-first-order kinetics. researchgate.netincdecoind.ro Research indicates that the initial attack of •OH radicals on this compound forms chlorinated intermediates, which are subsequently dechlorinated. researchgate.net The rate of degradation generally increases with the concentration of H₂O₂, but an excess of H₂O₂ can have an inhibitory effect, as it begins to scavenge the hydroxyl radicals. incdecoind.ro

The UV/O₃ process combines UV radiation with ozonation. The UV light enhances the decomposition of ozone in water, leading to the formation of hydrogen peroxide, which is then photolyzed to generate hydroxyl radicals. This combined process significantly increases the degradation efficiency compared to UV photolysis or ozonation alone. researchgate.net For gaseous this compound, adding ozone to the UV system at an ozone/chlorobenzene ratio of 1.5 increased the conversion efficiency by 6.3 times compared to photolysis alone. researchgate.netcabidigitallibrary.org The presence of ozone also helps to suppress the formation of undesirable byproducts like chlorobiphenyls. acs.org

ProcessMechanismKey Findings for this compound DegradationReference
UV/H₂O₂UV photolysis of H₂O₂ to form •OH radicals.Degradation follows pseudo-first-order kinetics. Excess H₂O₂ can inhibit the reaction. researchgate.netincdecoind.ro
UV/O₃UV enhances O₃ decomposition to H₂O₂, which then forms •OH radicals.An ozone/chlorobenzene ratio of 1.5 increased conversion efficiency 6.3-fold over photolysis alone. researchgate.netcabidigitallibrary.org

Heterogeneous Advanced Oxidation Processes

In heterogeneous AOPs, the catalyst is in a solid phase, while the reaction occurs at the catalyst surface in a liquid or gas phase. These systems offer the advantage of easy catalyst recovery and reuse.

Photocatalytic oxidation using semiconductor materials, most commonly titanium dioxide (TiO₂), is a widely studied AOP. When TiO₂ is irradiated with UV light of sufficient energy, it generates an electron-hole pair. The highly oxidative hole can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, while the electron can react with oxygen to form superoxide (B77818) radicals. researchgate.net

For this compound degradation, TiO₂-based systems have shown significant activity. The efficiency of the process is influenced by factors such as pH, catalyst dosage, and the presence of other oxidants. researchgate.net Studies have found that the photocatalytic degradation of this compound is most effective under acidic conditions, with an optimal pH around 3. researchgate.net The degradation rate increases with the amount of TiO₂ catalyst up to a certain point, after which the rate becomes constant due to factors like light scattering and particle agglomeration. The addition of noble metals like Palladium (Pd) to the TiO₂ support can enhance catalytic activity, achieving complete oxidation of this compound at temperatures below 410 °C. mdpi.com

Catalyst SystemOptimal pHKey Research FindingsReference
TiO₂~3Maximum degradation of 45.8% was achieved at pH 3. researchgate.net
Pd/TiO₂N/A (Gas Phase)Complete oxidation of this compound was achieved below 410 °C. mdpi.com
Ce-Mn-Ox/TiO₂N/A (Gas Phase)Nearly 100% conversion efficiency for this compound oxidation was obtained in the temperature range of 300–350 °C. mdpi.com

Catalytic ozonation involves the use of a catalyst to enhance the decomposition of ozone and promote the generation of hydroxyl radicals. While molecular ozone can react with some organic compounds, its reaction with recalcitrant molecules like this compound is often slow. Catalysts significantly accelerate this process.

Metal oxides and metal ions in solution can act as effective catalysts. Manganese oxides have been shown to be a key factor in promoting the catalytic ozonation of aromatic compounds. nih.gov In a study using a MnO₂/bentonite catalyst, a this compound removal rate of 96.56% was achieved. The apparent degradation rate constant was 1.6 times higher than that of ozonation alone. iwt.cn The catalytic activity is attributed to the multivalent manganese oxides (Mn²⁺, Mn³⁺, and Mn⁴⁺) acting as active sites. nih.govnih.gov

Similarly, iron-based catalysts can be used. The ozonation of this compound in the presence of iron oxide particles (specifically goethite, α-FeOOH) is based on the hypothesis that ozone decomposes on the catalyst surface to form hydroxyl radicals. osti.gov Studies using Fe²⁺-modified goethite for the ozonation of similar compounds (4-chloronitrobenzene) showed that the catalyst significantly enhanced hydroxyl radical generation compared to unmodified goethite. nih.gov The surface hydroxyl groups on the iron oxide are considered the active sites for ozone decomposition. nih.gov

Catalyst SystemCatalyst TypePerformance HighlightReference
O₃/Mn(II)MnO₂/bentoniteAchieved 96.56% this compound removal; reaction rate was 1.6 times faster than ozonation alone. iwt.cn
O₃/Fe(II)Goethite (α-FeOOH)The catalyst surface promotes the decomposition of ozone into hydroxyl radicals. osti.gov

Reaction Kinetics and Degradation Pathways in AOPs

The degradation of this compound through Advanced Oxidation Processes (AOPs) is a complex process governed by specific reaction kinetics and involving numerous intermediate compounds. Research has consistently shown that the decomposition of this compound in various AOPs, including UV photolysis, UV/H₂O₂, UV/O₃, and sonolysis, predominantly follows pseudo-first-order kinetics. nih.govnih.gov This indicates that the rate of reaction is directly proportional to the concentration of this compound, a key factor in designing and scaling up remediation systems.

In photoinduced AOPs, the rate of this compound degradation is significantly influenced by the specific process employed. For instance, the combination of UV light with hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃) leads to degradation rates that are an order of magnitude higher than with UV light alone. nih.gov In the UV/H₂O₂ system, the pseudo-first-order rate constant (k_obs) exhibits a linear dependence on the concentration of hydrogen peroxide. nih.gov The reaction is primarily driven by hydroxyl radicals (•OH), and the observed second-order rate constant for the reaction of •OH with this compound has been determined to be 0.17 ± 0.02 M⁻¹s⁻¹. nih.gov Similarly, in sonochemical degradation, which utilizes high-frequency ultrasound, the decomposition of this compound also adheres to pseudo-first-order reaction kinetics. nih.gov

The degradation pathway of this compound in AOPs involves a series of oxidation steps, leading to the formation of various intermediates before eventual mineralization to carbon dioxide, water, and inorganic chlorides. The specific intermediates formed depend on the AOP method used. In UV photolysis, identified intermediates include phenol (B47542), biphenyl (B1667301), isomers of chlorobiphenyl, and benzaldehyde. nih.gov When oxidants like H₂O₂ or O₃ are introduced, the primary intermediates observed are chlorophenol, and various isomers of chlorobiphenyl and dichlorobiphenyl. nih.gov The initial attack by hydroxyl radicals on the this compound molecule is a critical step, leading to the formation of these chlorinated intermediates. incdecoind.ro The subsequent liberation of chloride ions often occurs at a slower rate than the initial degradation of the parent compound, suggesting a stepwise degradation mechanism. incdecoind.roresearchgate.net Ultimately, with sufficient reaction time, these intermediates are further oxidized, leading to the opening of the aromatic ring and complete mineralization. nih.gov

The following table provides a summary of the reaction kinetics for this compound degradation under various AOPs.

AOP TypeConditionsObserved Pseudo-First-Order Rate Constant (k_obs)Additional Kinetic Parameters
UV PhotolysisAnaerobic conditions1.8 x 10⁻⁴ s⁻¹-
UV PhotolysisOxygen-saturated solution6.4 x 10⁻⁴ s⁻¹-
UV/H₂O₂pH 7Varies linearly with [H₂O₂]Second-order rate constant (k_OH) = 0.17 ± 0.02 M⁻¹s⁻¹
Sonolysis500 kHzFollows pseudo-first-order kineticsRate is dependent on initial concentration and ultrasonic intensity
Electrochemical/Na₂S₂O₈Current density = 20 mA/cm², pH = 3, BDD anodeFollows pseudo-first-order kinetics-

Optimization of AOP Parameters for Enhanced this compound Removal (e.g., pH, Catalyst Type, Light Intensity)

The efficiency of this compound removal using Advanced Oxidation Processes (AOPs) is highly dependent on several operational parameters. Optimizing these parameters, such as pH, catalyst type, and light intensity, is crucial for maximizing degradation rates and achieving complete mineralization of the contaminant.

The pH of the reaction medium is a critical factor, particularly for Fenton and Fenton-like processes. These systems, which utilize iron catalysts and hydrogen peroxide to generate hydroxyl radicals, exhibit maximum catalytic activity in a narrow acidic pH range, typically between 2 and 3. journalcjast.comepa.gov This is because acidic conditions keep the iron species dissolved and available for the catalytic cycle. epa.gov However, the use of chelating agents like ferrioxalate (B100866) can extend the operational pH to neutral levels (around 7), which is advantageous for in-situ applications. nih.gov For photocatalytic systems using titanium dioxide (TiO₂), an acidic pH of 3 has been shown to be optimal for this compound degradation, achieving a removal of 45.8%. researchgate.net

The choice of catalyst is fundamental to the performance of photocatalytic and catalytic AOPs. Titanium dioxide (TiO₂) is a widely studied photocatalyst for this compound degradation due to its high activity and stability. researchgate.netresearchgate.net The efficiency of TiO₂ can be further enhanced through doping or modification. For instance, modifying TiO₂ with citric acid has been shown to create a composite pore structure that leads to a larger specific surface area and more exposed active sites, resulting in nearly 100% efficiency for this compound oxidation at temperatures between 300–350 °C. mdpi.com Other catalysts, such as Ce-Mn-Ox supported on TiO₂, have also demonstrated high efficiency. mdpi.com In persulfate-based AOPs, biochar-supported nanoscale zero-valent iron (nZVI/BC) has proven to be an effective activator, achieving over 90% removal of nitrothis compound isomers, which are derivatives of this compound. nih.govfrontiersin.org

In photocatalytic AOPs, light intensity plays a direct role in the degradation kinetics. The rate of photocatalytic degradation is often directly proportional to the light intensity at lower levels, following first-order kinetics. This is because at low light intensities, the generation of electron-hole pairs is the rate-limiting step. As the light intensity increases, the relationship can become proportional to the square root of the light intensity (half-order kinetics). At very high light intensities, the reaction rate may become independent of light intensity as the catalyst surface becomes saturated with photons, and other factors, such as mass transfer, become rate-limiting.

The following table summarizes the optimal parameters for enhanced this compound removal using different AOPs.

AOP SystemParameter OptimizedOptimal ConditionResulting this compound Removal/Degradation
Fenton-like (Fe⁰/H₂O₂)pH2.8 - 3.0Enhanced degradation, leading to residual concentrations of 10-20 µg/L. researchgate.net
Photo-Fenton (Vis-LED/Ferrioxalate/H₂O₂)pHNeutral (pH 7)98.50% conversion of 1,2,4-trithis compound (B33124). nih.gov
Photocatalysis (UV/TiO₂)pH345.8% degradation. researchgate.net
Catalytic Oxidation (Ce-Mn-Ox/TiO₂)Catalyst ModificationModified with 10% citric acid monohydrateNearly 100% efficiency at 300–350 °C. mdpi.com
Persulfate Activation (nZVI/BC)Catalyst CompositionFe:BC ratio of 1:1Over 90% removal of nitrothis compound isomers. nih.govfrontiersin.org

Advanced Analytical Methodologies for Chlorobenzene Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography plays a pivotal role in separating chlorobenzene (B131634) from complex sample matrices and quantifying its presence.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) is a highly sensitive and selective method for the analysis of halogenated compounds like this compound. The ECD detector is particularly effective for analytes that readily capture thermal electrons, which is characteristic of chlorinated compounds.

Princ: In GC-ECD, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of a GC column. The ECD detector utilizes a radioactive source (e.g., Nickel-63) that emits electrons, creating a constant standing current. When analytes with electronegative atoms (like chlorine in this compound) elute from the column, they capture these electrons, causing a decrease in the standing current, which is measured as a signal. oup.comresearchgate.netzzgayq.comcanada.cavnu.edu.vnwho.int

Application: This technique is widely used for environmental monitoring due to its low detection limits for chlorinated hydrocarbons. For instance, detection limits in tap and river water can be as low as approximately 0.1 µ g/litre . who.int Studies have reported detection limits in the low ng/L range for chlorobenzenes in water samples using GC-ECD with solid-phase disk extraction. oup.com

Instrumentation: Typical GC-ECD setups involve capillary columns, such as DB-5 ms (B15284909) or Rxi-5ms, with nitrogen as the carrier gas. oup.comresearchgate.net Optimized temperature programs are employed to ensure efficient separation of this compound congeners. zzgayq.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification and quantification power of Mass Spectrometry (MS).

Princ: After separation by GC, compounds enter the mass spectrometer, where they are ionized (commonly by Electron Ionization - EI) and fragmented. The resulting fragments are separated based on their mass-to-charge ratio (m/z). The unique fragmentation pattern of this compound serves as a fingerprint for its identification. acs.orgrsc.org GC-MS can operate in full scan mode for general identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, focusing on specific ions characteristic of this compound. oup.comresearchgate.netnih.govscielo.brresearchgate.netnih.govcapes.gov.br

Identification: The molecular ion of this compound typically appears as two peaks due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) in a ratio of approximately 3:1, corresponding to m/z 112 and 114, respectively. acs.orgdocbrown.info Fragmentation patterns involve the loss of Cl, HCl, or hydrocarbon fragments. acs.org

Quantification: GC-MS is highly effective for quantification, with reported detection limits in the ng/L range for environmental samples. nih.govscielo.brresearchgate.netnih.govcapes.gov.br For example, detection and quantification limits in sewage sludge were found to be less than 4.1 and 12.5 μg kg⁻¹, respectively, with recoveries around 70%. scielo.brresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

While GC is often preferred for volatile and semi-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection can also be employed, particularly for specific applications or when GC is not feasible.

Princ: HPLC separates compounds based on their differential partitioning between a stationary phase (in a column) and a liquid mobile phase. UV-Vis detectors measure the absorbance of the eluent at specific wavelengths. This compound, possessing a benzene (B151609) ring, absorbs UV light. asianpubs.orgchromatographyonline.com

Application: HPLC-UV-Vis is used for determining this compound in various matrices, including industrial chemicals. asianpubs.orgresearchgate.netresearchgate.net The optimal detection wavelength for this compound is typically around 215 nm, offering a good signal-to-noise ratio. asianpubs.orgchromatographyonline.com

Instrumentation: Reversed-phase HPLC, commonly using C18 columns, is employed with mobile phases such as acetonitrile-water or methanol-water mixtures. asianpubs.orgresearchgate.netresearchgate.net Recoveries for this compound using HPLC methods have been reported in the range of 96.0-102.0%. asianpubs.org

Sample Preparation and Extraction Protocols for Environmental Matrices (Water, Soil, Sediment)

Effective sample preparation is critical for isolating this compound from complex environmental matrices and removing interfering substances before instrumental analysis.

Solvent Extraction Methodologies

Solvent extraction is a fundamental technique for transferring this compound from the sample matrix into an organic solvent.

Water Samples: For water samples, techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common.

LLE: Solvents such as hexane, pentane (B18724), or mixtures like cyclohexane (B81311) and diethyl ether have been identified as suitable for extracting chlorobenzenes from water. who.int Drop-based liquid-phase microextraction (LPME) using microliter volumes of n-hexane is also an efficient method, achieving detection limits in the µg/L range and recoveries over 90%. researchgate.netnih.govselcuk.edu.tr Ionic strength adjustment with NaCl can enhance extraction efficiency. nih.govnih.govselcuk.edu.tr

SPE: Solid-phase extraction, utilizing cartridges or disks (e.g., C18), is widely used for pre-concentration and purification of chlorobenzenes from water. oup.comcapes.gov.brraykolgroup.comresearchgate.net This method allows for the analysis of trace levels, with detection limits in the ng/L range. oup.com

Soil and Sediment Samples: Extraction from solid matrices often involves more vigorous techniques.

Solvent Extraction: Accelerated Solvent Extraction (ASE), Soxhlet extraction, or shaking with solvents like acetone (B3395972), hexane, or mixtures thereof are employed. researchgate.netoup.comwho.int For instance, a mixture of pentane and acetone (4:1) used for 24 hours of shaking has been described for sediment extraction. oup.com Ultrasonic-assisted water extraction (UAWE) coupled with solvent bar microextraction (SBME) has also been investigated. researchgate.net

Pre-concentration: Techniques like solid-phase disk extraction (SPDE) have been applied to water samples, using C18 SPE disks. oup.com

Clean-up and Concentration Techniques

Following initial extraction, clean-up steps are often necessary to remove co-extracted matrix components that could interfere with the analysis. Concentration steps are then used to increase the analyte's level for better detection.

Clean-up: Common clean-up procedures include using Florisil columns or silica (B1680970) gel columns, often packed with activated copper powder for chlorinated compounds. oup.comwho.intepa.gov Photochemical sample treatment has also been explored as a greener alternative for extract clean-up, reducing solvent usage. researchgate.netnih.gov

Concentration: Extracts are typically concentrated by evaporation of the solvent (e.g., using a stream of nitrogen or a Turbovap apparatus) to a smaller, precise volume, thereby increasing the analyte concentration. oup.comamericanlaboratory.com Solid-phase microextraction (SPME) can also serve as both an extraction and concentration technique. nih.govresearchgate.net

Compound List:

this compound

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods provide detailed insights into the molecular structure and functional groups of this compound, enabling its definitive identification and characterization.

Vibrational Spectroscopy (e.g., Infrared, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the molecular vibrations that are unique to this compound's structure. These techniques are invaluable for identifying the compound and confirming its structural integrity.

Infrared (IR) Spectroscopy: The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its various vibrational modes. The region between approximately 1500 cm⁻¹ and 400 cm⁻¹ is known as the "fingerprint region," where complex overlapping vibrations provide a unique spectral signature for identification docbrown.info. Key absorption bands include:

C-H stretching vibrations of the benzene ring: Typically observed in the range of 3080-3030 cm⁻¹ docbrown.info.

Aromatic ring stretching vibrations: Strong absorptions are noted around 1500 cm⁻¹ and 1600 cm⁻¹ docbrown.info.

C-H and C-Cl vibrations: Several overlapping bands associated with these modes appear between 880 cm⁻¹ and 550 cm⁻¹ docbrown.info. The C-Cl stretching vibration itself is often found in the lower wavenumber range of 490-660 cm⁻¹ spectroscopyonline.com.

High-resolution Fourier Transform Infrared (FTIR) spectroscopy, utilizing synchrotron radiation, has allowed for the detailed analysis of specific vibrational modes, such as the in-plane mode m12 (around 706.6686 cm⁻¹) and the out-of-plane mode m10b (around 741.2240 cm⁻¹) ethz.ch.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by detecting vibrational modes that involve changes in polarizability. Characteristic Raman peaks for this compound arise from its molecular structure, including ring vibrations and C-Cl bond oscillations. While specific comprehensive peak lists are less commonly cited for general this compound characterization in the provided literature compared to IR, studies indicate the presence of distinct bands that can be used for identification researchgate.netacs.orgresearchgate.net. For instance, research on related compounds or specific applications might identify peaks in regions associated with C-Cl stretching (e.g., 550-790 cm⁻¹) uci.edu.

Table 1: Characteristic Infrared Absorption Bands of this compound

Wavenumber Range (cm⁻¹)AssignmentIntensityReference
3080-3030C-H stretching (aromatic ring)Moderate docbrown.info
1600, 1500C-C stretching (aromatic ring)Strong docbrown.info
1450-1600Aromatic ring skeletal vibrationsStrong docbrown.infolibretexts.org
880-550C-H and C-Cl bending/stretching vibrationsModerate docbrown.info
490-660C-Cl stretchingStrong spectroscopyonline.com
706.6686In-plane vibrational mode (m12)Specific ethz.ch
741.2240Out-of-plane vibrational mode (m10b)Specific ethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the electronic environment of hydrogen and carbon atoms within the this compound molecule, offering unambiguous structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals distinct chemical environments for its hydrogen atoms. Due to the monosubstituted benzene ring, theoretical predictions suggest patterns like a doublet, a triplet, and another triplet, corresponding to different proton groups. However, in practice, the spectrum often presents as complex multiplets. This complexity arises from the magnetic inequivalence of the protons and the subtle coupling interactions between them, particularly when chemical shift differences are comparable to coupling constants docbrown.inforeddit.com. Typically, three distinct proton environments are observed, with chemical shifts generally falling within the range of 7.14 to 7.43 ppm when using solvents like CDCl₃ docbrown.infochemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is characterized by four distinct signals, reflecting the four unique carbon environments in the molecule. The chemical shifts are characteristic of aromatic carbons, with the carbon directly bonded to chlorine being the most deshielded. Typical ¹³C NMR chemical shifts for this compound are:

Carbon 1 (attached to Cl): ~134.3 ppm

Carbons 2 and 6 (ortho to Cl): ~128.6 ppm

Carbons 3 and 5 (meta to Cl): ~129.7 ppm

Carbon 4 (para to Cl): ~126.4 ppm docbrown.info

These values can vary slightly depending on the solvent used, such as CDCl₃ docbrown.infocarlroth.comnmrs.ioacs.org.

Table 2: ¹H and ¹³C NMR Chemical Shifts of this compound

NucleusCarbon Environment (Relative to Cl)Chemical Shift (ppm)SolventReference
¹H NMRProtons A (e.g., C4-H)7.14 - 7.43CDCl₃ docbrown.infochemicalbook.com
¹H NMRProtons B (e.g., C3/C5-H)7.14 - 7.43CDCl₃ docbrown.infochemicalbook.com
¹H NMRProtons C (e.g., C2/C6-H)7.14 - 7.43CDCl₃ docbrown.infochemicalbook.com
¹³C NMRC1 (ipso)134.3CDCl₃ docbrown.info
¹³C NMRC2, C6 (ortho)128.6CDCl₃ docbrown.info
¹³C NMRC3, C5 (meta)129.7CDCl₃ docbrown.info
¹³C NMRC4 (para)126.4CDCl₃ docbrown.info

Advanced Detection Limits and Method Validation in Trace Analysis

The sensitive detection and accurate quantification of this compound at trace levels are essential for environmental monitoring, quality control, and safety assessments. Advanced analytical techniques, often coupled with sophisticated sample preparation methods, are employed to achieve these goals.

Commonly utilized techniques for trace analysis of chlorobenzenes include Gas Chromatography coupled with Mass Spectrometry (GC-MS), Gas Chromatography with Electron Capture Detection (GC-ECD), and Gas Chromatography with Flame Ionization Detection (GC-FID), often preceded by sample enrichment methods like Solid Phase Microextraction (SPME) or Headspace SPME (HS-SPME) researchgate.netwrc.org.zaoup.comresearchgate.net.

Method Validation Parameters: The reliability of these analytical methods is established through rigorous validation, which typically includes assessing:

Linearity: Calibration curves are generated, usually showing a linear response with correlation coefficients often exceeding 0.99 researchgate.netwrc.org.zaoup.comresearchgate.net.

Detection Limits (LOD): These vary significantly based on the technique and matrix but are generally in the ng/L or pptv range. For instance, GC-MS methods can achieve LODs as low as 0.003-0.031 μg/L or 0.3-4.0 ng/L researchgate.net. GC-ECD methods can reach 0.05-4 ng/L oup.com, while GC-FID coupled with SPME can report LODs around 0.020-0.265 ng/mL wrc.org.zaresearchgate.net. For air analysis, detection limits in the pptv range are achievable s4science.atsrainstruments.it.

Accuracy and Precision: Accuracy is typically reported as recovery percentages, with values often ranging from 75% to over 107% wrc.org.zaresearchgate.netoup.com. Precision is expressed as Relative Standard Deviation (RSD), with methods demonstrating good precision typically having RSDs below 10% researchgate.netwrc.org.zaresearchgate.net.

Specificity: Ensuring that the method can distinguish this compound from other components in the sample matrix.

Quantification Limits (LOQ): The lowest concentration that can be reliably quantified.

Table 3: Representative Detection Limits (LOD) for this compound by Various Techniques

Analytical TechniqueSample MatrixTypical LOD RangeNotesReference
GC-MSWater0.01-0.05 μg/LOptimized headspace extraction researchgate.net
GC-MS (SIM)Water0.003-0.031 μg/LSelective Ion Monitoring researchgate.net
GC-MSWater0.3-4.0 ng/LOptimized extraction researchgate.net
GC-ECDWater0.05-4 ng/LSolid-phase disk extraction oup.com
GC-FID (SPME)Water0.020-0.265 ng/mLDirect Immersion SPME wrc.org.zaresearchgate.net
GC-MSAir10-50 ppbNeedle Trap Device s4science.at
GC-MSAir~1.64 pptv (avg)Cryogen-free pre-concentration srainstruments.it

These advanced analytical methodologies ensure the reliable characterization and quantification of this compound, supporting its safe and effective use and monitoring its presence in the environment.

Compound Name List:

this compound

Computational and Theoretical Investigations of Chlorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the chlorobenzene (B131634) molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. ohio.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, making it computationally feasible for larger systems. ohio.gov DFT studies on this compound have successfully determined its optimized molecular geometry, vibrational frequencies, and electronic properties.

One key application of DFT is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. For this compound, the HOMO-LUMO energy gap has been calculated to be approximately 6.464 eV, which indicates a stable molecule.

DFT is also employed to map the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution on a molecule, identifying electrophilic and nucleophilic sites. In this compound, MEP plots show that the most electronegative region is located near the chlorine atom, while the hydrogen atoms are the most electropositive sites. This information is vital for predicting how this compound will interact with other molecules and reagents.

Furthermore, DFT calculations are used to study the reactivity of this compound in various chemical processes, such as its degradation. For instance, DFT has been used to analyze the molecular geometries and electronic structures of reactants, intermediates, transition states, and products in the conversion of this compound to p-chlorophenol. bakhtiniada.ru Such studies provide detailed mechanistic insights into its oxidation and degradation pathways. bakhtiniada.ru

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueSignificance
HOMO-LUMO Energy Gap6.464 eVIndicates high molecular stability.
Molecular Electrostatic PotentialNegative region near Cl atomPredicts sites for electrophilic attack.
Positive regions near H atomsPredicts sites for nucleophilic attack.

Note: Data sourced from DFT/B3LYP/6-31G level of theory calculations.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system of atoms as a function of their geometric positions. ulisboa.pt By mapping the PES for a chemical reaction involving this compound, chemists can identify the most likely reaction pathways. The PES shows reactants and products as energy minima (valleys) and transition states as saddle points, which are the highest energy points along the minimum energy path. ulisboa.ptwikipedia.org

Quantum chemical methods are used to calculate the PES for specific reactions. For example, the PES for the reaction of this compound with hydroxyl (OH) radicals has been extensively studied. researchgate.net These calculations reveal the mechanism is dominated by the addition of OH to the benzene (B151609) ring at low temperatures. researchgate.net The PES identifies stable intermediates (adducts) and the energy barriers (transition states) for their conversion to products. researchgate.net

Similarly, DFT has been used to map the reaction potential surface profiles for the degradation of this compound to p-chlorophenol, revealing how metal-oxo species can activate the C-H bond. bakhtiniada.ru Other studies have computed the ground- and excited-state potential energy surfaces for the photodissociation of the C-Cl bond in this compound. acs.org These PES calculations show that upon UV excitation, the molecule can reach a dissociative state, leading to bond cleavage. acs.org The study of the this compound radical anion's PES has also been conducted to understand its dissociative cleavage mechanisms. pleiades.online

Table 2: Stationary Points on the Potential Energy Surface for the Reaction of OH with this compound

Stationary PointDescriptionRelative Energy (kJ mol⁻¹)
OH + C₆H₅ClReactants0
TS-orthoTransition State (ortho addition)-16.5
2-C₆H₅ClOHortho-adduct-62.3
TS-metaTransition State (meta addition)-12.3
3-C₆H₅ClOHmeta-adduct-54.7
TS-paraTransition State (para addition)-13.0
4-C₆H₅ClOHpara-adduct-64.1

Note: Energy values are relative to the reactants and include zero-point vibrational energy, calculated using the CBS-QB3 method. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, such as conformational changes, diffusion, and interactions with other molecules.

MD simulations have been applied to study the structure of liquid this compound. bakhtiniada.ru These simulations show that in the liquid state, this compound molecules form agglomerates primarily through two types of interactions: contacts between chlorine atoms (halogen aggregation) and specific interactions between the benzene rings, which favor parallel and perpendicular orientations. bakhtiniada.ru The simulations reveal that with increasing temperature, the structure of these agglomerates reorganizes. bakhtiniada.ru

The interaction of this compound with other substances has also been a focus of MD studies. Simulations have been used to investigate the adsorption of this compound onto surfaces like zinc oxide (ZnO) nanoparticles, providing insights into the free energy of adsorption. researchgate.net MD has also been used to model liquid mixtures of this compound with benzene, analyzing how halogen aggregation and benzene ring interactions influence the structure of the mixture. pleiades.onlineresearchgate.net In another application, this compound has been used as a probe molecule in MD simulations to map ligand binding sites on protein surfaces, which is useful for drug discovery. acs.org

Kinetic Modeling and Rate Constant Predictions

Kinetic modeling uses theoretical principles to predict the rates of chemical reactions. This is particularly valuable for understanding the persistence and transformation of this compound in various environments, such as the atmosphere or in combustion processes.

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of elementary chemical reactions. osti.gov TST assumes a quasi-equilibrium between the reactants and an activated complex (the transition state) located at the saddle point of the potential energy surface. osti.govlsu.edu The rate of the reaction is then determined by the rate at which this activated complex converts into products. lsu.edu

TST has been successfully applied to model the kinetics of the gas-phase reaction of hydroxyl radicals with this compound. researchgate.net In this work, researchers first used quantum chemical methods to characterize the potential energy surface and identify the relevant transition states for different reaction channels (addition and abstraction). researchgate.net They then developed a TST model for all reaction channels. The calculated temperature-dependent rate constants for the high-temperature abstraction and addition-elimination channels showed very good agreement with experimental measurements, demonstrating the predictive power of TST when combined with accurate quantum chemical calculations. researchgate.net

Environmental Fate and Transport Modeling (e.g., Level III ChemCAN Model)

Environmental fate and transport models are computational tools used to predict how a chemical will distribute and persist in the environment. These models are crucial for risk assessment and environmental management.

Fugacity-based models are a common type of multimedia environmental model. ulisboa.pt A Level III fugacity model describes a chemical at a steady state but not at equilibrium between environmental compartments (air, water, soil, sediment). osti.govtrentu.ca It accounts for continuous discharge, degradation reactions, advection, and intermedia transport processes, providing a more realistic picture of a chemical's fate. trentu.caunipd.it

The ChemCAN model is a Level III fugacity model specifically parameterized for different regions of Canada. osti.gov It has been used to conduct regional mass balance modeling for this compound in southern Ontario. nih.gov By inputting the chemical's properties and emission rates, the model predicts its distribution and concentrations in various environmental media. Studies have shown that the observed environmental concentrations of this compound are in satisfactory agreement with the predictions of the steady-state Level III ChemCAN model. nih.gov This systematic modeling approach provides a comprehensive assessment of this compound's environmental fate, from its initial release to its ultimate distribution and persistence in the environment. osti.gov

Role of Chlorobenzene As a Chemical Intermediate in Advanced Synthesis

Precursor for Substituted Nitrobenzenes and Phenols

A primary application of chlorobenzene (B131634) is in the production of nitrochlorobenzenes and phenol (B47542), which are themselves vital intermediates for a multitude of other chemicals. wikipedia.orgsoftbeam.net

The nitration of this compound is conducted on a large industrial scale, yielding a mixture of ortho- and para-nitrothis compound. wikipedia.org This electrophilic aromatic substitution reaction is typically carried out using a combination of nitric acid and sulfuric acid. nih.govgoogle.com The reaction product is predominantly a mix of 2-nitrothis compound and 4-nitrothis compound, with only a small amount of the meta isomer, 3-nitrothis compound, being formed. nih.govwikipedia.org The typical isomer ratio is approximately 63-65% 4-nitrothis compound and 34-36% 2-nitrothis compound. nih.gov These isomers are then separated through fractional crystallization and distillation. nih.gov The resulting nitrochlorobenzenes are extensively used as precursors for agrochemicals, rubber processing chemicals, dyes, pigments, and pharmaceuticals. wikipedia.orgsoftbeam.netepa.gov

Historically, this compound was a principal precursor for the manufacture of phenol (C₆H₅OH) through the Dow process. wikipedia.orgchempanda.com This process involves the hydrolysis of this compound with aqueous sodium hydroxide (B78521) (NaOH) at high temperatures (350°C) and pressures (300 atm). wikipedia.orgshaalaa.comquora.com The reaction proceeds through the formation of a sodium phenoxide intermediate, which is subsequently acidified to produce phenol. shaalaa.comvedantu.com Mechanistic studies have shown that this reaction occurs via an elimination-addition pathway involving a highly reactive benzyne (B1209423) intermediate. wikipedia.orgvedantu.com

ReactionReactantsConditionsProducts
Nitration This compound, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)40–70 °C2-Nitrothis compound, 4-Nitrothis compound
Dow Process (Phenol Synthesis) This compound, Sodium Hydroxide (NaOH)350 °C, 300-320 atmSodium Phenoxide (intermediate), then Phenol

Application in the Synthesis of Agrochemicals and Pesticides (e.g., Herbicides, DDT)

This compound serves as a key intermediate in the production of various agrochemicals, including herbicides, fungicides, and insecticides. distripark.euepa.govgreenspec.co.uk

One of its most notable historical applications was in the synthesis of the insecticide DDT (dichlorodiphenyltrichloroethane). wikipedia.orggreenspec.co.ukmetoree.com The synthesis of DDT involves the reaction of two equivalents of this compound with one equivalent of chloral (B1216628) (trichloroacetaldehyde) in the presence of concentrated sulfuric acid as a catalyst. vedantu.comvedantu.comdoubtnut.com However, due to the widespread ban of DDT because of its environmental persistence and harmful effects, this specific application of this compound has significantly diminished. wikipedia.orgchempanda.com

This compound is also a precursor for other important pesticides. Its derivatives, such as ortho-dithis compound and 1,2,4-trithis compound (B33124), are used in agrochemical synthesis. epa.gov For instance, ortho-dithis compound is a key material in the production of 3,4-dichloroaniline, which is an intermediate for several herbicides. epa.gov Furthermore, the common selective herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) can be synthesized starting from this compound. pearson.com The nitrochlorobenzenes derived from this compound are also important intermediates in the manufacturing of various agricultural chemicals. softbeam.netepa.gov

AgrochemicalSynthesis from this compound
DDT Reacted with chloral in the presence of sulfuric acid. vedantu.comvedantu.com
Herbicide Intermediates Used to produce ortho-dithis compound, which is then used to synthesize 3,4-dichloroaniline. epa.gov
2,4-D (Herbicide) Can be synthesized from this compound through a multi-step process. pearson.com

Role in the Production of Dyes and Pigments

This compound and its derivatives are fundamental to the dye and pigment industry. wikipedia.orggreenspec.co.ukbrainly.com The nitrochlorobenzenes synthesized from this compound are particularly important intermediates. softbeam.net

For example, 2-chloronitrobenzene is a precursor for a range of colorants. nih.gov Its reduction yields 2-chloroaniline, known commercially as Fast Yellow G Base, which is an important component for diazo dyes. nih.gov The electrolytic reduction of 2-chloronitrobenzene followed by rearrangement leads to 3,3′-dichlorobenzidine, another crucial diazo component. nih.gov Additionally, this compound is a component in the production of indigo (B80030) blue dye and is used as a process solvent in the manufacturing of certain thioindigoid dyes and pigments, such as Vat Red 1 and Pigment Red 88. distripark.euepa.gov Para-dithis compound also finds use as an intermediate in the dye industry. epa.gov

Dye/Pigment or IntermediateRole of this compound
2-Chloroaniline (Fast Yellow G Base) Derived from the reduction of 2-nitrothis compound, a product of this compound nitration. nih.gov
3,3′-Dichlorobenzidine Derived from 2-nitrothis compound. nih.gov
Indigo Blue Used as a component in its production. distripark.eu
Thioindigoid Dyes (e.g., Vat Red 1) Used as a process solvent in their manufacture. epa.gov

Utility in Specialty Chemical Manufacturing (e.g., Rubber Chemicals)

In the realm of specialty chemicals, this compound is an important intermediate for substances used in the rubber industry. wikipedia.orggreenspec.co.ukchegg.com The primary route is through the production of nitrochlorobenzenes, which are then converted into various rubber processing chemicals. wikipedia.orgsoftbeam.net

These derivatives serve as antioxidants, which are crucial for preventing the degradation of rubber products. softbeam.netepa.gov For instance, 4-nitrothis compound is condensed with aniline (B41778) to produce 4-nitrodiphenylamine. wikipedia.org The subsequent reductive alkylation of the nitro group in this compound yields secondary aryl amines, which are effective antioxidants for rubber. wikipedia.org this compound is also utilized in the broader manufacturing of plastics and rubber, sometimes acting as a solvent for natural rubber or in the formulation of adhesives. nih.govchempanda.commarcorubber.commarcorubber.com

Q & A

Q. What are the standard methodologies for synthesizing chlorobenzene in laboratory settings?

this compound is synthesized via electrophilic substitution of benzene using chlorine gas in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃). The reaction is typically conducted at 40–60°C, with rigorous control of stoichiometry to minimize polychlorinated byproducts. Post-synthesis purification involves fractional distillation to isolate this compound from unreacted benzene and higher chlorinated derivatives .

Q. How does this compound behave in environmental matrices, and what analytical methods are used to track its fate?

this compound partitions into air, water, and soil based on its volatility (Henry’s law constant: ~0.21 atm·m³/mol) and moderate hydrophobicity (log Kow: 2.84). In aqueous systems, it undergoes microbial degradation under aerobic conditions (half-life: ~3–30 days). Analytical methods include gas chromatography-mass spectrometry (GC-MS) for quantification and stable isotope probing to trace biodegradation pathways. Airborne this compound is monitored via passive samplers coupled with thermal desorption GC×GC .

Q. What experimental models are used to assess this compound toxicity, and what are the key findings?

Rodent models (rats/mice) are primary for toxicity studies. Subchronic exposure (75–350 ppm, 90 days) reveals hepatotoxicity (elevated liver enzymes, histopathological changes) but no carcinogenicity. Mechanistic studies use in vitro hepatocyte cultures to evaluate cytochrome P450-mediated metabolic activation. The EPA classifies this compound as "not classifiable" for human carcinogenicity due to insufficient evidence in humans and ambiguous animal data .

Advanced Research Questions

Q. How can experimental designs optimize this compound remediation in contaminated soils?

Advanced remediation employs bioaugmentation with immobilized microbial consortia. For example, iron-modified biochar-attapulgite carriers (BFAT@W3) enhance microbial colonization and this compound degradation efficiency. Experimental variables include carrier-to-soil ratios (1:100 to 3:100), microbial activity assays (e.g., dehydrogenase), and GC-MS quantification of residual this compound. Statistical optimization (e.g., response surface methodology) validates treatment efficacy .

Q. Why does this compound exhibit lower hydrolysis reactivity compared to haloalkanes, and how is this experimentally demonstrated?

this compound’s resonance-stabilized C-Cl bond resists nucleophilic attack, requiring harsh conditions (e.g., 350°C, NaOH/ethanol) for hydrolysis. Kinetic studies compare reaction rates with 1-chlorobutane and 1-bromobutane using AgNO₃ titration or conductivity measurements. Computational modeling (e.g., DFT) further elucidates the energy barrier for SNAr (nucleophilic aromatic substitution) versus SN2 mechanisms .

Q. How do researchers resolve contradictions in biodegradation data across studies?

Discrepancies arise from variations in microbial consortia, oxygen availability, and co-substrate effects. Meta-analyses prioritize studies adhering to OECD 301 guidelines (ready biodegradability tests) and validate results via qPCR (16S rRNA genes) or metagenomics. Data flagged as "Not Reliable" (e.g., insufficient documentation, small sample sizes) are excluded during systematic reviews .

Q. What advanced analytical techniques detect this compound at trace levels in complex matrices?

Two-dimensional gas chromatography (GC×GC) with electron capture detection achieves sub-ppb detection limits in environmental samples. For extraterrestrial analysis (e.g., Martian soil), thermal extraction-GC-MS identifies this compound derivatives at 0.08–1.0 ppb, distinguishing biotic/abiotic origins via carbon isotope ratios .

Q. How do mechanistic studies explain the regioselectivity of this compound in electrophilic substitution reactions?

Resonance stabilization directs electrophiles (e.g., NO₂⁺) to the ortho/para positions. Kinetic isotope effects and Hammett plots quantify substituent effects, while X-ray crystallography of intermediates (e.g., σ-complexes) validates theoretical models. Steric hindrance in polysubstituted derivatives further refines reactivity predictions .

Q. What frameworks integrate toxicological and environmental data for this compound risk assessment?

The IARC Monograph approach combines epidemiological data, animal bioassays, and mechanistic evidence (e.g., genotoxicity assays). Weight-of-evidence analyses prioritize studies with robust exposure metrics (e.g., urinary metabolites) and controlled confounders. Uncertainties (e.g., extrapolation from high-dose rodent studies) are quantified via probabilistic models .

Q. How can microbial degradation pathways be engineered to enhance this compound mineralization?

Genetic modification of Pseudomonas spp. introduces oxygenases (e.g., toluene dioxygenase) to cleave the aromatic ring. Bioreactor parameters (pH 7.0–7.5, 30°C, dissolved oxygen >2 mg/L) are optimized using chemostat models. Metabolomic profiling identifies rate-limiting steps (e.g., catechol degradation), guiding pathway engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.